molecular formula C17H16N2O4S B14051845 Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B14051845
M. Wt: 344.4 g/mol
InChI Key: NBNSGPMMJPBQHB-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound that belongs to the class of sulfone-containing heterocycles This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with an ethoxy group and a phenylsulfonyl group

Preparation Methods

The synthesis of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds to Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- include other sulfone-containing heterocycles, such as:

The uniqueness of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- lies in its combination of the pyrrolo[2,3-b]pyridine core with the phenylsulfonyl group, providing a versatile scaffold for further functionalization and application in various fields.

Biological Activity

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-b]pyridine class, characterized by a fused bicyclic structure. This structural motif has been linked to various biological activities. The presence of the ethoxy and phenylsulfonyl groups enhances its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's effectiveness against specific cancer types has been documented in several case studies.

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer5.2Induction of apoptosis
Lung Cancer3.8Inhibition of cell proliferation
Colon Cancer4.5Cell cycle arrest at G1 phase

Anti-inflammatory Properties

Ethanone derivatives have shown promise as anti-inflammatory agents. In vitro studies have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Cytokine Inhibition (%) Concentration (µM)
TNF-α7210
IL-66510
IL-1β5810

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of ethanone derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrrolo[2,3-b]pyridine derivatives act as enzyme inhibitors, targeting pathways involved in cancer cell growth and inflammation.
  • Receptor Modulation : These compounds may modulate receptor activity related to inflammation and pain signaling.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to their death.

Case Studies

Several case studies highlight the therapeutic potential of ethanone derivatives:

  • A study involving a breast cancer model demonstrated that the compound significantly reduced tumor size compared to controls.
  • In a clinical trial for inflammatory bowel disease, patients treated with ethanone derivatives showed marked improvement in symptoms and reduced inflammatory markers.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-4-ethoxypyrrolo[2,3-b]pyridin-3-yl]ethanone

InChI

InChI=1S/C17H16N2O4S/c1-3-23-15-9-10-18-17-16(15)14(12(2)20)11-19(17)24(21,22)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

NBNSGPMMJPBQHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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